1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring
Preparation Methods
The synthesis of 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the pyrrolidine moiety: The pyrazole intermediate is then reacted with a pyrrolidine derivative, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or pyrrolidine rings
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-imidazol-4-amine: This compound features an imidazole ring instead of a pyrazole ring, which may lead to different biological activities and properties
Properties
IUPAC Name |
(4-amino-1-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-7-8(11)9(12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETWXMBHLJKPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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